molecular formula C15H19NOS B5902811 (3-furylmethyl)methyl[3-(phenylthio)propyl]amine

(3-furylmethyl)methyl[3-(phenylthio)propyl]amine

Cat. No. B5902811
M. Wt: 261.4 g/mol
InChI Key: SWBKUCULDVSESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-furylmethyl)methyl[3-(phenylthio)propyl]amine, also known as FMP, is a chemical compound that has been studied for its potential applications in scientific research. FMP is a derivative of phenethylamine, a class of compounds that have been shown to have various pharmacological effects.

Mechanism of Action

(3-furylmethyl)methyl[3-(phenylthio)propyl]amine is believed to act as a serotonin transporter inhibitor, meaning that it blocks the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can have various effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-furylmethyl)methyl[3-(phenylthio)propyl]amine are still being studied, but it has been shown to have various effects on behavior in animal models. For example, (3-furylmethyl)methyl[3-(phenylthio)propyl]amine has been shown to increase locomotor activity and induce hyperthermia in rats. (3-furylmethyl)methyl[3-(phenylthio)propyl]amine has also been shown to have anxiogenic effects in some models, suggesting that it may be useful for studying anxiety-related disorders.

Advantages and Limitations for Lab Experiments

One advantage of using (3-furylmethyl)methyl[3-(phenylthio)propyl]amine in lab experiments is that it is a relatively selective serotonin transporter inhibitor, meaning that it primarily affects serotonin signaling without affecting other neurotransmitters. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation of using (3-furylmethyl)methyl[3-(phenylthio)propyl]amine is that it has relatively low potency compared to other serotonin transporter inhibitors, which may limit its usefulness in some experiments.

Future Directions

There are several future directions for research on (3-furylmethyl)methyl[3-(phenylthio)propyl]amine. One area of interest is the potential therapeutic applications of (3-furylmethyl)methyl[3-(phenylthio)propyl]amine for various psychiatric disorders, such as anxiety and depression. Another area of interest is the development of more potent and selective serotonin transporter inhibitors based on the structure of (3-furylmethyl)methyl[3-(phenylthio)propyl]amine. Additionally, further studies are needed to fully understand the biochemical and physiological effects of (3-furylmethyl)methyl[3-(phenylthio)propyl]amine and its potential applications in scientific research.

Synthesis Methods

The synthesis of (3-furylmethyl)methyl[3-(phenylthio)propyl]amine involves the reaction between 3-(phenylthio)propylamine and furfural, followed by reduction with sodium borohydride. The resulting compound is then purified using chromatography techniques. The yield of (3-furylmethyl)methyl[3-(phenylthio)propyl]amine from this synthesis method is typically around 50%.

Scientific Research Applications

(3-furylmethyl)methyl[3-(phenylthio)propyl]amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. (3-furylmethyl)methyl[3-(phenylthio)propyl]amine has been shown to have affinity for the serotonin transporter, which is a protein that regulates the levels of serotonin in the brain. This makes (3-furylmethyl)methyl[3-(phenylthio)propyl]amine a potential tool for studying the role of serotonin in various physiological and pathological processes.

properties

IUPAC Name

N-(furan-3-ylmethyl)-N-methyl-3-phenylsulfanylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS/c1-16(12-14-8-10-17-13-14)9-5-11-18-15-6-3-2-4-7-15/h2-4,6-8,10,13H,5,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBKUCULDVSESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCSC1=CC=CC=C1)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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